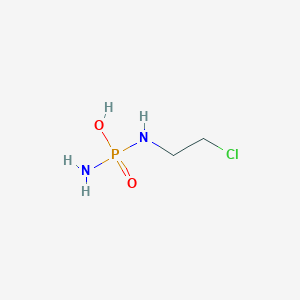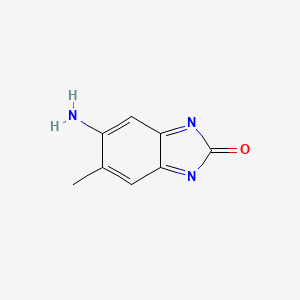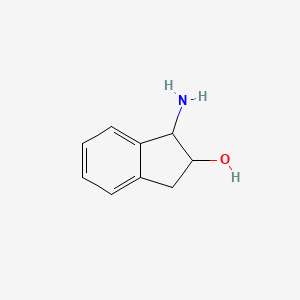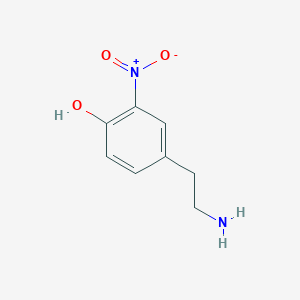
3-Nitrotyramine
Overview
Description
Synthesis Analysis
The synthesis of 3-nitrotyramine involves chemical reactions that introduce a nitro group into tyramine. A notable pathway includes the reaction of nitrite with hypochlorous acid, forming reactive intermediate species capable of nitrating phenolic substrates, including tyrosine, to form 3-nitrotyrosine, which is closely related to this compound. This reaction highlights the formation of nitrating species under physiological conditions and suggests additional mechanisms for tyrosine nitration independent of peroxynitrite (Eiserich et al., 1996).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a nitro group attached to the aromatic ring of tyramine, which significantly influences its chemical behavior and reactivity. The electronic effects of the nitro group affect the compound's molecular interactions and stability. While specific studies on this compound's molecular structure are not directly mentioned, the structural analysis can be inferred from related nitro compounds and their interactions (Wang et al., 2006).
Chemical Reactions and Properties
This compound participates in various chemical reactions, highlighting its reactivity and potential for forming diverse chemical structures. Its nitro group makes it a candidate for further chemical modifications and reactions, such as reduction to amino derivatives or participation in coupling reactions. These reactions are crucial for synthesizing more complex molecules or for studying the mechanisms of nitrosative stress in biological systems.
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are essential for its application in experimental setups. These properties influence how this compound can be manipulated in the laboratory and its suitability for various research applications. While specific details on these properties are not provided in the available literature, they can be deduced from the general behavior of nitroaromatic compounds.
Chemical Properties Analysis
This compound's chemical properties, including its reactivity towards various reagents, stability under different conditions, and its ability to undergo specific transformations, are central to its scientific interest. The presence of the nitro group on the aromatic ring makes it a reactive molecule capable of participating in nitration reactions, serving as a marker for nitrosative stress, and potentially undergoing further chemical transformations (Hensley et al., 2000).
Scientific Research Applications
Biomarker for Nitrosative Stress
3-Nitrotyramine (3-NT) is recognized as a biomarker of nitrosative stress, a process linked to various diseases. Increased levels of 3-NT have been observed in Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis, and cancer. The detection of 3-NT in biological samples is typically done using methodologies like immunohistochemistry and chromatography (Sultana & Butterfield, 2008).
Indicator of Oxidative Stress
3-NT serves as an important indicator of oxidative stress, with elevated levels correlating with other indices of oxidative stress in various diseases. Its formation results from the biochemical interaction of nitric oxide with reactive oxygen species (Ischiropoulos, 1998).
Biomarker in Nitrative Pathology
In studies involving rat microvessels, 3-NT was used to identify nitrative pathology caused by agents like peroxynitrite. This research utilized LC-MS/MS technology for the measurement of 3-NT, providing insights into the molecular mechanisms underpinning nitrative stress (Althaus et al., 2000).
Diagnostic Applications
The potential of 3-NT as a biomarker for early disease diagnosis has been explored, given its formation due to nitration of protein-bound and free tyrosine residues. Recent advancements in analytical techniques have improved the detection and quantification of 3-NT in biological samples (Bandookwala, Thakkar, & Sengupta, 2020).
Quantification Methods
Various methods for quantifying 3-NT in biological samples, such as immunological methods, liquid chromatography, and gas chromatography, have been developed. Each method has its advantages and limitations in terms of sensitivity and specificity (Teixeira, Fernandes, Prudêncio, & Vieira, 2016).
Clinical Applications
3-NT concentrations in human plasma have been determined using ELISA methods, demonstrating its application in clinical settings for the detection of nitrosative stress in various diseases (Weber et al., 2012).
Mechanism of Action
Target of Action
3-Nitrotyramine primarily targets the aromatic amino acid decarboxylase and monoamine oxidase in dopaminergic cells . These enzymes play a crucial role in the metabolism of this compound .
Mode of Action
This compound interacts with its targets, the aromatic amino acid decarboxylase and monoamine oxidase, through a process of metabolism . This interaction results in the formation of neurotoxic compounds .
Biochemical Pathways
The metabolism of this compound involves an initial oxidation to 4-hydroxy-3-nitrophenylacetaldehyde , which is further oxidized to 4-hydroxy-3-nitrophenylacetate . This process is carried out by the concerted action of the aromatic amino acid decarboxylase and monoamine oxidase . The biodegradation pathway of this compound is initiated by organisms such as Escherichia coli, Variovorax paradoxus JS171, and Burkholderia sp. strain JS165 .
Pharmacokinetics
It is known that this compound exhibits neurotoxicity when injected into rat dopaminergic cells . This suggests that the compound can cross the blood-brain barrier and interact with neuronal cells. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The action of this compound results in neurotoxic effects, particularly in dopaminergic cells . This neurotoxicity has been linked to the metabolism of this compound via the concerted action of the aromatic amino acid decarboxylase and monoamine oxidase .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of certain bacteria, such as Escherichia coli, can utilize this compound as a nitrogen source . Additionally, the neurotoxic effects of this compound may vary depending on the specific environment of the neuronal cells
Safety and Hazards
properties
IUPAC Name |
4-(2-aminoethyl)-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c9-4-3-6-1-2-8(11)7(5-6)10(12)13/h1-2,5,11H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCYCHQMRZWPGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596867 | |
| Record name | 4-(2-Aminoethyl)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49607-15-0 | |
| Record name | 4-(2-Aminoethyl)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the metabolic fate of 3-nitrotyramine in Escherichia coli?
A: Research indicates that Escherichia coli can utilize this compound as a nitrogen source for growth. [] The proposed metabolic pathway involves the oxidation of this compound to 4-hydroxy-3-nitrophenylacetate. [] This process is facilitated by enzymes encoded by the tynA and feaB genes, which are part of the phenylethylamine (PEA) catabolic pathway. []
Q2: Does this compound exhibit any tumor-promoting activity?
A: Studies using a two-stage skin carcinogenesis protocol in CD-1 mice have shown that this compound derivative, N-Nitroso-N-(3-keto-1,2-butanediol)-3'-nitrotyramine (NO-NTA), exhibits tumor-promoting activity when topically applied to mice previously initiated with benzo(a)pyrene. [] While the mechanism is not fully elucidated, evidence suggests that NO-NTA may induce tumor promotion through oxidative stress, as evidenced by increased hydrogen peroxide production and myeloperoxidase (MPO) induction in mouse skin. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



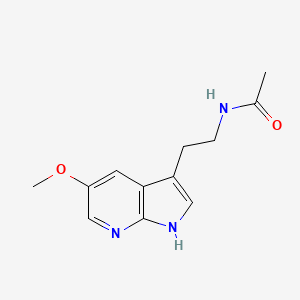

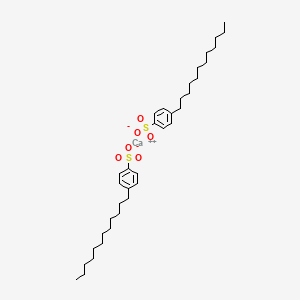
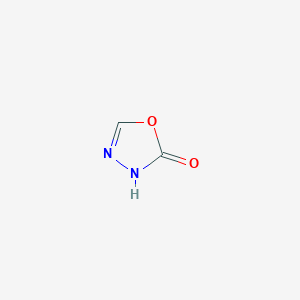
![3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride](/img/structure/B1258324.png)
![N-methyl-3-[3-(4-propan-2-ylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1258325.png)
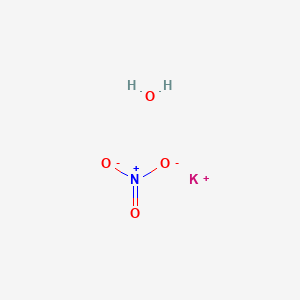
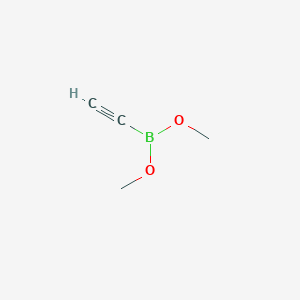
![5-[(E)-6-cyclohexylhex-3-enyl]-1H-imidazole](/img/structure/B1258329.png)

